molecular formula C9H11NO3S B2429793 Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate CAS No. 1147096-51-2

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate

Cat. No.: B2429793
CAS No.: 1147096-51-2
M. Wt: 213.25
InChI Key: HLJCURWEBARIDO-UHFFFAOYSA-N
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Description

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25354 g/mol It is known for its unique structure, which includes a benzoate group attached to a sulfur-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzoate derivatives .

Scientific Research Applications

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The sulfur moiety in the compound is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-(methylsulfonimidoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-13-9(11)7-3-5-8(6-4-7)14(2,10)12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJCURWEBARIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147096-51-2
Record name methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate
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